molecular formula C16H11F3N2O3 B2800494 5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-41-1

5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2800494
CAS No.: 941969-41-1
M. Wt: 336.27
InChI Key: MIFHHKWAAULKFH-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide is a synthetic small molecule featuring a furo[3,2-b]pyridine core, a structure known to be of significant interest in medicinal chemistry. This compound is characterized by a carboxamide linkage connecting its fused heterocyclic system to a 4-(trifluoromethoxy)phenyl group. The presence of the trifluoromethoxy substituent is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. While the specific biological activity and molecular targets for this exact compound are not fully elucidated in the scientific literature, its core structure is closely related to other furo[3,2-b]pyridine carboxamides that have been investigated for various biological activities. For instance, structural analogs, such as N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide, demonstrate that this chemotype is a viable scaffold for biological evaluation . Furthermore, other carboxamide-containing compounds with pyridine or isoxazole cores have been extensively studied and developed for human therapeutic applications, highlighting the general utility of this functional group in creating pharmacologically active molecules . Researchers may find this compound valuable as a chemical intermediate, a building block for the synthesis of more complex libraries, or as a novel probe for exploratory biological screening against targets such as ion channels or enzymes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c1-9-2-7-13-12(20-9)8-14(23-13)15(22)21-10-3-5-11(6-4-10)24-16(17,18)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFHHKWAAULKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Material Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furo[3,2-b]pyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Furopyridine Derivatives

Key differences between the target compound and analogs include:

Compound Name Core Structure Position 5 Substituent Position 2/3 Substituent Key Functional Groups Evidence ID
5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine Methyl 4-(trifluoromethoxy)phenyl carboxamide Trifluoromethoxy, methyl -
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine Chlorine, pyrimidinyl cyclopropane 4-fluorophenyl, methyl carboxamide Chlorine, fluorophenyl, pyrimidine
2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine Pyridinyl cyclopropane 4-fluorophenyl, trifluoroethylamino Fluorophenyl, trifluoroethyl, pyridine
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Cyano, furyl Methoxyphenyl, thioether Cyano, thioether, dihydropyridine
Key Observations:

Core Heterocycle : The target compound uses a furo[3,2-b]pyridine scaffold, while others (e.g., ) employ furo[2,3-b]pyridine , altering substituent positions and electronic properties. Dihydropyridine analogs () lack the fused furan ring, reducing rigidity .

Substituent Diversity: Trifluoromethoxy vs. Fluorophenyl: The target’s 4-(trifluoromethoxy)phenyl group offers greater electron-withdrawing effects and metabolic resistance compared to fluorophenyl groups in . Methyl vs.

Synthetic Routes : Analog synthesis frequently employs amide coupling (e.g., HATU/DMF in ) and Suzuki-Miyaura cross-coupling (e.g., ’s use of trimethylboroxine ), suggesting the target compound could be synthesized via similar strategies.

Functional Group Impact on Physicochemical Properties

  • Trifluoromethoxy Group : Enhances lipophilicity (logP) and oxidative stability compared to methoxy or fluorophenyl groups .
  • Methyl Group: Reduces molecular weight (MW) versus tert-butyl carbamoyl (e.g., 384.3 g/mol for target vs.
  • Chlorine Substituents : Present in , chlorine increases electronegativity but may introduce toxicity risks.

Inferred Pharmacological Implications

  • Kinase Inhibition : Fluorophenyl and carboxamide groups in analogs () are common in kinase inhibitors, suggesting the target compound may share similar target profiles.
  • Metabolic Stability : The trifluoromethoxy group likely extends half-life compared to methoxy-containing dihydropyridines ().
  • Selectivity : The methyl group’s small size may allow deeper binding pocket penetration versus bulkier analogs ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • The synthesis typically involves constructing the furo[3,2-b]pyridine core via cyclization of 2-chloropyridine derivatives with furan precursors, followed by functionalization with trifluoromethoxyphenyl and carboxamide groups. Microwave-assisted synthesis (e.g., 80–120°C, DMF solvent) can reduce reaction times while maintaining yields compared to classical heating .
  • Critical parameters : Temperature control (60–140°C), solvent choice (DMF or THF for polar intermediates), and catalyst selection (e.g., Pd/C for coupling reactions). Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., trifluoromethoxy group at δ 120–125 ppm for 13^13C) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 381.0922 for C17_{17}H12_{12}F3_3N2_2O3_3) .
  • X-ray crystallography : Resolves steric effects of the trifluoromethoxy group on the furopyridine core .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility screening : Use DMSO for stock solutions (50 mM) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation.
  • Stability tests : Incubate at 37°C in PBS (pH 7.4) and analyze via HPLC at 0, 6, 12, and 24 hours. Degradation >10% indicates need for prodrug strategies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across different assay systems?

  • Methodology :

  • Variable analysis : Compare results in cell-free vs. cell-based assays (e.g., enzyme inhibition vs. cytotoxicity). For example, trifluoromethoxy groups may enhance membrane permeability but reduce target affinity in certain models .
  • Dose-response normalization : Use Hill slopes to differentiate specific binding (steep slopes) from non-specific effects.
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodology :

  • Substituent modification : Replace the trifluoromethoxy group with chloro or methyl groups to assess steric/electronic effects on target binding (e.g., IC50_{50} shifts in kinase assays) .
  • Fragment-based design : Use X-ray co-crystallography to identify key interactions (e.g., hydrogen bonds between the carboxamide and kinase hinge regions) .
  • Data table :
SubstituentIC50_{50} (nM)LogP
-OCH2_2CF3_312.33.1
-Cl28.72.8
-CH3_345.22.5

Q. What computational approaches predict metabolic pathways and off-target effects?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the furopyridine ring) .
  • Molecular docking : Screen against the human kinome (e.g., PDB IDs 4U5J, 6GUE) to prioritize high-risk off-targets .
  • MD simulations : Assess binding stability (>50 ns simulations) for lead optimization .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

  • Methodology :

  • Prodrug design : Introduce ester moieties (e.g., ethyl carbamate) to improve oral bioavailability, as seen in related pyridinecarboxamides .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidative defluorination) .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C) and quantify accumulation in target organs via scintillation counting .

Key Notes for Experimental Design

  • Contradiction management : Replicate assays in ≥3 independent experiments with positive/negative controls (e.g., staurosporine for kinase inhibition) .
  • Data reporting : Include full synthetic protocols (yields, purity) and raw spectral data in supplementary materials to enhance reproducibility .

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